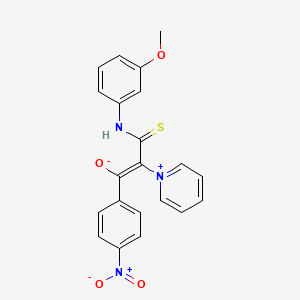![molecular formula C8H9Cl2FN2S B2608937 {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 477708-89-7](/img/structure/B2608937.png)
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN2S It is known for its unique structural features, which include a chlorinated and fluorinated phenyl ring attached to a sulfanyl group and a methanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride typically involves multiple steps, starting with the chlorination and fluorination of a phenyl ring. The key steps include:
Chlorination and Fluorination: The phenyl ring is first chlorinated and fluorinated using appropriate reagents such as chlorine gas and fluorine-containing compounds.
Formation of Sulfanyl Group: The chlorinated and fluorinated phenyl ring is then reacted with a thiol compound to introduce the sulfanyl group.
Methanimidamide Formation: The final step involves the reaction of the sulfanyl-substituted phenyl compound with a suitable amidine precursor to form the methanimidamide moiety.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the imidamide moiety.
Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidamide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl and imidamide groups are key functional moieties that interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing functional group and are used in various chemical syntheses.
Sulfoximines: Known for their medicinal chemistry properties and used as intermediates in drug development.
Sulfonamides: Widely used in pharmaceuticals and known for their antibacterial properties.
Uniqueness
{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride is unique due to its specific combination of chlorinated and fluorinated phenyl ring with a sulfanyl and methanimidamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for research and development in various scientific fields.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2S.ClH/c9-6-2-1-3-7(10)5(6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZUXYRYKZJZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC(=N)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)

![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/new.no-structure.jpg)
![N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2608861.png)




![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2608873.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)
